molecular formula C15H9N3O2 B14709352 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid CAS No. 14047-03-1

6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid

Cat. No.: B14709352
CAS No.: 14047-03-1
M. Wt: 263.25 g/mol
InChI Key: GYAAHYLGFGPGQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid typically involves the condensation of isatin or its derivatives with o-phenylenediamine. This reaction is often carried out in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . Microwave irradiation can also be used to accelerate the reaction, reducing the reaction time to a few minutes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be applied on a larger scale with appropriate modifications to ensure safety and efficiency.

Properties

CAS No.

14047-03-1

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

6H-indolo[3,2-b]quinoxaline-3-carboxylic acid

InChI

InChI=1S/C15H9N3O2/c19-15(20)8-5-6-11-12(7-8)18-14-13(16-11)9-3-1-2-4-10(9)17-14/h1-7H,(H,17,18)(H,19,20)

InChI Key

GYAAHYLGFGPGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3N2

Origin of Product

United States

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